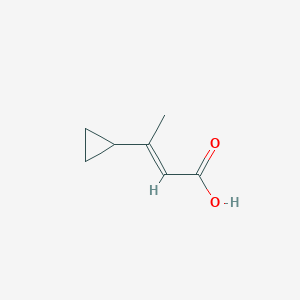

3-Cyclopropylbut-2-enoic acid

Description

Contextual Significance of Cyclopropyl-Substituted α,β-Unsaturated Carboxylic Acids

Cyclopropyl-substituted α,β-unsaturated carboxylic acids represent an important class of compounds in organic synthesis. The cyclopropyl (B3062369) group, with its unique electronic and steric properties, significantly influences the reactivity of the adjacent π-system. This can lead to novel reaction pathways and the formation of products that would be difficult to access through other means. For instance, the cyclopropyl group can act as a latent homoenolate equivalent or participate in various ring-opening and rearrangement reactions, often catalyzed by transition metals. researchgate.netrsc.org

The synthesis of these compounds is an active area of research, with various methods being developed to control the stereochemistry and substitution patterns. organic-chemistry.org One notable approach involves the hydrocarboxylation of alkynes with carbon dioxide, catalyzed by complexes like Cp2TiCl2, which can afford α,β-unsaturated carboxylic acids. rsc.org The reactivity of these compounds is equally diverse, encompassing transformations such as hydrogenation of the double bond, esterification of the carboxylic acid, and nucleophilic addition to the carbonyl group. smolecule.comorganic-chemistry.org

Overview of Stereochemical Considerations: (E)- and (Z)-Isomers of 3-Cyclopropylbut-2-enoic Acid

A critical aspect of the chemistry of this compound is the potential for stereoisomerism around the carbon-carbon double bond. This gives rise to two distinct geometric isomers: the (E)-isomer and the (Z)-isomer. savemyexams.com The spatial arrangement of the substituents—the cyclopropyl group, the methyl group, and the carboxylic acid—has a profound impact on the molecule's physical properties and chemical reactivity.

The (E)-isomer, where the cyclopropyl and carboxylic acid groups are on opposite sides of the double bond, is often the thermodynamically more stable form. psu.edu Conversely, in the (Z)-isomer, these groups are on the same side, which can lead to steric interactions that influence its reactivity and stability. savemyexams.com The stereoselective synthesis of either the (E)- or (Z)-isomer is a key challenge and a significant focus of synthetic efforts. nih.gov For example, specific reaction conditions can be employed to favor the formation of one isomer over the other. A mixture of (Z)- and (E)-isomers of ethyl 3-cyclopropylbut-2-enoate can be hydrolyzed to the corresponding acids, with recrystallization sometimes allowing for the isolation of the pure (E)-isomer. psu.edu

Properties of this compound Isomers

| Property | (E)-3-Cyclopropylbut-2-enoic acid | (Z)-3-Cyclopropylbut-2-enoic acid |

| CAS Number | 766-68-7 nih.gov | 766-68-7 a2bchem.com |

| Molecular Formula | C₇H₁₀O₂ nih.gov | C₇H₁₀O₂ a2bchem.com |

| Molecular Weight | 126.15 g/mol nih.gov | 126.1531 g/mol a2bchem.com |

| Melting Point | 59-63 °C psu.edu | Not readily available |

| IUPAC Name | (2E)-3-cyclopropylbut-2-enoic acid nih.gov | (2Z)-3-cyclopropylbut-2-enoic acid a2bchem.com |

Historical Perspectives in the Synthesis and Study of Vinylcyclopropane (B126155) Derivatives

The study of vinylcyclopropane derivatives, the broader class to which this compound belongs, has a rich history. Early investigations into these systems were often characterized by the high temperatures required to induce rearrangements. unizar.es A significant milestone was the discovery of the vinylcyclopropane-cyclopentene rearrangement, a thermal process that transforms a vinylcyclopropane into a cyclopentene (B43876). wikipedia.org This reaction has since become a powerful tool in organic synthesis for the construction of five-membered rings. unizar.es

The development of transition-metal catalysis has revolutionized the chemistry of vinylcyclopropanes. acs.orgpku.edu.cn Catalysts based on rhodium, ruthenium, and other metals can promote a variety of transformations under much milder conditions, often with high levels of stereocontrol. wikipedia.org These catalyzed reactions include various cycloadditions, such as [3+2] and [5+2] cycloadditions, which provide access to a wide range of carbocyclic and heterocyclic structures. acs.orgwikipedia.org The ability to control the reaction pathways of vinylcyclopropanes through the choice of catalyst has greatly expanded their synthetic utility. researchgate.net For example, rhodium-catalyzed [3+2] cycloadditions of vinylcyclopropanes can proceed with the conservation of stereochemistry. pku.edu.cn

The synthesis of vinylcyclopropane derivatives themselves has also evolved significantly. Early methods often involved the reaction of carbenes with dienes. wikipedia.org More contemporary approaches offer greater control and versatility, such as the use of copper isonitrile complexes for the synthesis of vinylcyclopropane derivatives from α,β-unsaturated carbonyl compounds. acs.org The ongoing development of new synthetic methods continues to enhance the accessibility and application of this important class of molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-cyclopropylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(4-7(8)9)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADJFJIXYOTWIQ-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Cyclopropylbut 2 Enoic Acid

Classical Approaches to 3-Cyclopropylbut-2-enoic Acid Synthesis

The classical synthesis of this compound typically involves a two-step process: the formation of an α,β-unsaturated ester precursor, followed by its conversion to the final carboxylic acid.

Wittig Olefination Strategies for α,β-Unsaturated Ester Precursors

The Wittig reaction is a cornerstone in the synthesis of alkenes from carbonyl compounds and is a common method for preparing the α,β-unsaturated ester precursors of this compound. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing precursors to this compound, a key starting material is (cyclopropylmethyl)triphenylphosphonium bromide. nih.gov

The general scheme for this Wittig reaction involves the reaction of an appropriate carbonyl compound with the ylide generated from the aforementioned phosphonium salt. The ylide attacks the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org

The stereochemistry of the resulting alkene is dependent on the nature of the ylide. wikipedia.orgorganic-chemistry.org Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org For the synthesis of 3-cyclopropylbut-2-enoate precursors, the specific choice of reactants and reaction conditions can influence the ratio of (E) and (Z) isomers.

A typical reaction for the synthesis of an ethyl 3-cyclopropylbut-2-enoate precursor is outlined below:

| Reactant 1 | Reactant 2 | Product |

| (Cyclopropylmethyl)triphenylphosphonium bromide | Ethyl pyruvate | Ethyl 3-cyclopropylbut-2-enoate |

This reaction sets the stage for the subsequent hydrolysis to the target carboxylic acid.

Saponification and Hydrolysis of 3-Cyclopropylbut-2-enoate Derivatives

The final step in the classical synthesis is the conversion of the 3-cyclopropylbut-2-enoate ester to this compound. This is typically achieved through saponification, which is the hydrolysis of an ester under basic conditions. The process involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

The mechanism of saponification involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the alkoxide, resulting in the formation of the carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid.

A mixture of (Z)- and (E)-isomers of ethyl 3-cyclopropylbut-2-enoate can be hydrolyzed to the corresponding acids. In some cases, recrystallization of the product mixture allows for the isolation of the pure (E)-isomer. The choice of base and reaction conditions, such as temperature and solvent, can be optimized to ensure complete hydrolysis and minimize side reactions.

| Starting Material | Reagents | Product |

| Ethyl 3-cyclopropylbut-2-enoate | 1. NaOH(aq) or KOH(aq) 2. H₃O⁺ | This compound |

Advanced and Catalytic Synthetic Routes

More contemporary approaches to the synthesis of this compound and its analogs focus on the use of transition metal catalysis and the exploration of novel reaction pathways to improve efficiency and atom economy.

Palladium-Catalyzed Carbonylation Reactions in Analogous Systems

Palladium-catalyzed carbonylation reactions are powerful tools for the synthesis of carboxylic acids and their derivatives. uni-rostock.deliv.ac.uk These reactions involve the insertion of carbon monoxide into a carbon-metal bond. While direct palladium-catalyzed carbonylation to form this compound may not be extensively documented, analogous systems demonstrate the potential of this methodology. For instance, palladium catalysts are effective in the carbonylation of alkynes to produce α,β-unsaturated acids and esters. uni-rostock.de

The general catalytic cycle for such a reaction typically involves the oxidative addition of a substrate to a Pd(0) complex, followed by CO insertion into the resulting palladium-carbon bond. Subsequent reaction with a nucleophile (like water for a carboxylic acid or an alcohol for an ester) and reductive elimination regenerates the Pd(0) catalyst and releases the carbonylated product. liv.ac.uk The development of these methods for substrates containing cyclopropyl (B3062369) moieties could offer a more direct and atom-economical route to the target molecule.

Exploration of Radical Cyclization Pathways for Cyclopropyl-Containing Intermediates

Radical cyclization reactions offer a unique approach to the formation of cyclic structures, including the highly strained cyclopropane (B1198618) ring. wikipedia.org These reactions proceed through radical intermediates and can be initiated by various methods, including the use of radical initiators or photolysis. wikipedia.orgacs.org The formation of cyclopropyl-containing intermediates via radical pathways could provide an alternative route to the carbon skeleton of this compound.

For example, the intramolecular cyclization of a suitably functionalized acyclic precursor containing a radical center could lead to the formation of a cyclopropylmethyl radical. This intermediate could then be further elaborated to the target molecule. The kinetics of cyclopropylcarbinyl radical ring openings have been studied, providing insight into the stability and reactivity of these intermediates. acs.orgacs.org While the direct application to the synthesis of this compound is an area for further research, the principles of radical cyclization present a promising avenue for the development of novel synthetic strategies. beilstein-journals.orgnih.gov

Novel Reaction Conditions for Enhanced Selectivity and Yield

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize the yield of the desired product while minimizing the formation of byproducts. For the synthesis of this compound, several factors can be tuned to enhance selectivity and yield.

In the context of the Wittig reaction, the choice of solvent and base can significantly impact the E/Z selectivity of the resulting alkene. For example, the Schlosser modification of the Wittig reaction can be employed to favor the formation of the (E)-alkene from non-stabilized ylides. wikipedia.org

For the saponification step, careful control of temperature and reaction time can prevent potential side reactions, such as isomerization or degradation of the product. The use of phase-transfer catalysts could also improve the efficiency of the hydrolysis, particularly if the ester has low solubility in the aqueous phase.

Furthermore, chemoenzymatic methods are emerging as a powerful tool in organic synthesis. The use of enzymes as catalysts can offer high levels of stereoselectivity under mild reaction conditions. wpmucdn.com The application of enzymatic catalysis to the synthesis of this compound or its precursors could lead to highly enantiopure products, which is of significant interest in medicinal chemistry and materials science.

| Synthetic Step | Parameter for Optimization | Potential Outcome |

| Wittig Olefination | Solvent, Base, Temperature | Improved E/Z selectivity |

| Saponification | Base concentration, Temperature, Catalyst | Higher yield, prevention of side reactions |

| Overall Synthesis | Use of enzymatic catalysts | Enhanced stereoselectivity |

Stereoselective Synthesis of (E)- and (Z)-3-Cyclopropylbut-2-enoic Acid

The creation of either the (E)- or (Z)-isomer of this compound with high fidelity is a key objective for synthetic chemists. The choice of synthetic route and reaction conditions is paramount in dictating the stereochemical outcome.

Diastereoselective and Enantioselective Approaches

While specific literature detailing the diastereoselective and enantioselective synthesis of this compound is limited, general principles of asymmetric synthesis can be applied. Diastereoselective approaches often involve the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemical course of a reaction before being removed. For instance, an achiral cyclopropyl methyl ketone could be reacted with a chiral phosphonate (B1237965) reagent in a Horner-Wadsworth-Emmons reaction to induce diastereoselectivity in the formation of the double bond.

Enantioselective methods, on the other hand, employ chiral catalysts to create a chiral environment that favors the formation of one enantiomer over the other. Catalytic asymmetric cyclopropanation reactions, for example, can be utilized to introduce the cyclopropyl group with a defined stereochemistry. Although not directly applied to this compound in the reviewed literature, rhodium-catalyzed reactions of diazo compounds with alkenes are a powerful tool for the enantioselective synthesis of cyclopropane-containing molecules. Subsequent olefination would then need to be performed in a way that preserves the stereochemical integrity of the cyclopropane ring.

Kinetic resolution, another potential strategy, involves the differential reaction of a racemic mixture with a chiral reagent or catalyst, leading to the separation of enantiomers. This could be applied to a racemic mixture of a precursor to this compound.

Reaction Mechanisms and Chemical Transformations of 3 Cyclopropylbut 2 Enoic Acid

Mechanistic Investigations of α,β-Unsaturated Carboxylic Acids

The reactivity of α,β-unsaturated carboxylic acids, such as 3-cyclopropylbut-2-enoic acid, is dictated by the electronic interplay between the carboxylic acid functionality and the conjugated carbon-carbon double bond. The vinylogous nature of this system allows for reactivity at both the carbonyl carbon and the β-carbon. Mechanistic investigations into this class of compounds have revealed several key reaction pathways.

In the presence of a strong base, α,β- and β,γ-unsaturated carboxylic acids can interconvert through double bond migration. However, this rearrangement is generally more facile in the corresponding esters, aldehydes, and ketones.

Addition reactions to the double bond of α,β-unsaturated acids are common, though they can be slower compared to simple alkenes. The addition of unsymmetrical reagents like hydrogen halides proceeds in an anti-Markovnikov fashion. This regioselectivity is attributed to the initial protonation of the carbonyl oxygen. The resulting conjugate acid is a resonance-stabilized species where the β-carbon carries a partial positive charge. Nucleophilic attack then occurs at this electron-deficient β-carbon, leading to the formation of the enol form of the β-substituted acid, which subsequently tautomerizes to the final product.

Furthermore, α,β-unsaturated carboxylic acids can undergo conjugate additions via nucleophilic attack, with the Michael addition being a prominent example. libretexts.org In this reaction, a nucleophile, typically a carbanion derived from a malonic ester or similar active methylene (B1212753) compound, attacks the β-carbon of the unsaturated system. libretexts.org

Decarboxylation of α,β-unsaturated carboxylic acids is not a universally facile process under mild conditions. stackexchange.com However, for substrates with β-substituents that can stabilize a carbocation intermediate, acid-catalyzed decarboxylation can occur. stackexchange.com Thermal decomposition via pyrolysis is another pathway for decarboxylation, which for simple α,β-unsaturated acids, tends to yield terminal alkenes. stackexchange.com One proposed mechanism for this thermal process involves an initial isomerization to the β,γ-unsaturated isomer, which then undergoes decarboxylation through a cyclic transition state, similar to that observed for β-keto acids. stackexchange.com

Radical Chemistry and Cyclization Reactions

The presence of the vinylcyclopropane (B126155) moiety in this compound opens up unique avenues for radical-mediated transformations, leading to the construction of complex cyclic and polycyclic systems.

Generation and Behavior of Vinylcyclopropyl Acyl Radical Intermediates

Acyl radicals can be generated from various precursors, including carboxylic acids, under visible-light photoredox catalysis. nih.govnih.gov For this compound, the corresponding acyl radical would be a vinylcyclopropyl acyl radical. A key feature of vinylcyclopropanes is their susceptibility to ring-opening reactions when subjected to radical conditions. This ring-opening is a 1,5-addition of a nucleophilic radical. Sulfur radicals, for instance, can be generated under mild conditions and react with vinylcyclopropanes to initiate this ring-opening process. researchgate.net The cyclopropylmethyl radical itself is known to undergo rapid ring-opening.

Intramolecular Ketene (B1206846) Alkyl Radical Additions for Ring Construction

While not directly originating from this compound, the concept of intramolecular additions of ketene alkyl radicals is relevant to the broader reactivity of related intermediates. Tandem cyclizations involving α-ketenyl alkyl radical intermediates, which can be generated from α,β-unsaturated acyl radical species, have been utilized in the synthesis of natural products. Radical cyclization reactions are powerful tools for forming five- and six-membered rings. wikipedia.org These intramolecular transformations are often rapid and selective. wikipedia.org The regioselectivity of these cyclizations typically favors the "exo" pathway, leading to the formation of a radical center outside the newly formed ring. wikipedia.org

Formation of Polycyclic Systems via Radical Cascades

Radical cascade reactions involving vinylcyclopropanes are an effective strategy for the synthesis of fused polycyclic systems. rsc.org These cascades can be initiated to form complex molecular architectures from simpler acyclic precursors. The design of these reactions leverages the kinetics of radical processes to build multiple rings in a single synthetic operation. For instance, radical cascades employing (dichloromethyl)dimethylsilyl ethers can serve as both the point of radical initiation and termination, providing an efficient route to fused polycyclic cyclopropanes. rsc.org

Electrophilic and Nucleophilic Additions to the Unsaturated System

The conjugated system in this compound is susceptible to both electrophilic and nucleophilic additions. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic nature of the conjugated system and the steric hindrance imposed by the substituents.

Regioselectivity and Stereoselectivity of Addition Reactions

Electrophilic Addition:

In electrophilic additions to unsymmetrical alkenes, the regioselectivity is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon of the double bond that has the greater number of hydrogen atoms. This rule is based on the formation of the more stable carbocation intermediate. For this compound, the electrophilic addition of a protic acid (HX) would be expected to proceed with the proton adding to the α-carbon, leading to a carbocation at the β-carbon, which is stabilized by the adjacent cyclopropyl (B3062369) group. The subsequent attack of the nucleophile (X⁻) would occur at this β-position. Reactions are termed regioselective when one constitutional isomer is formed in greater amounts than the others. saskoer.ca

Nucleophilic Addition:

Nucleophilic additions to α,β-unsaturated carbonyl compounds can occur via either a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon. libretexts.org The choice between these two pathways depends on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, while "soft" nucleophiles, like Gilman cuprates and enamines, typically favor 1,4-addition.

The stereoselectivity of addition reactions to the double bond is also a critical consideration. The addition can occur in a syn fashion (both new bonds forming on the same face of the double bond) or an anti fashion (the new bonds forming on opposite faces). The specific stereochemical outcome is dependent on the reaction mechanism. For instance, reactions proceeding through a three-membered ring intermediate often result in anti addition, while those with a concerted pathway may favor syn addition.

For cyclopropyl ketones, nucleophilic substitution at the quaternary carbon stereocenter can occur with inversion of configuration, potentially proceeding through a bicyclobutonium intermediate. nih.gov This highlights the intricate stereochemical possibilities in reactions involving cyclopropyl systems.

| Reaction Type | Reagent | Expected Regioselectivity | Stereoselectivity |

| Electrophilic Addition | HBr | Anti-Markovnikov (Br adds to β-carbon) | Mixture of syn and anti |

| Nucleophilic Addition | R₂CuLi | 1,4-Conjugate addition (R adds to β-carbon) | Dependent on substrate and conditions |

| Michael Addition | Malonic Ester | Addition of carbanion to β-carbon | Dependent on catalyst and conditions |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group in this compound is a focal point for a variety of chemical transformations typical of this functional group. These reactions are fundamental in synthesizing a range of derivatives with potential applications in various fields of chemistry. The reactivity of the carboxylic acid is influenced by the electronic effects of the adjacent α,β-unsaturated system and the cyclopropyl ring.

Standard reactions of the carboxylic acid moiety include deprotonation to form the corresponding carboxylate salt, which can then act as a nucleophile. Furthermore, the carboxylic acid can be converted into more reactive derivatives such as acid chlorides, anhydrides, esters, and amides. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can transform the carboxylic acid into the highly reactive 3-cyclopropylbut-2-enoyl chloride. This acyl chloride serves as a versatile intermediate for the synthesis of esters and amides through reactions with alcohols and amines, respectively.

Transformations Involving the Cyclopropyl Moiety

The strained three-membered cyclopropyl ring in this compound is a source of significant chemical potential, predisposing the molecule to a variety of unique transformations that are not observed in analogous compounds lacking this moiety.

Ring-Opening Reactions of the Cyclopropane (B1198618)

The inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or transition-metal-catalyzed pathways. The presence of the adjacent π-system of the α,β-unsaturated acid can influence the regioselectivity and stereoselectivity of these ring-opening processes.

Under acidic conditions, protonation can facilitate the cleavage of a C-C bond in the cyclopropyl ring, leading to the formation of a stabilized carbocationic intermediate. This intermediate can then be trapped by nucleophiles to yield a variety of acyclic products. The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile employed. Transition metal catalysts, such as those based on palladium, rhodium, or nickel, are also known to effectively promote the ring-opening of vinylcyclopropanes, often leading to the formation of diene systems or participating in cycloaddition reactions.

Rearrangements and Isomerizations of the Cyclopropyl Group

Vinylcyclopropanes, the class of compounds to which this compound belongs, are well-known for undergoing characteristic rearrangement reactions. The most notable of these is the vinylcyclopropane-cyclopentene rearrangement. This thermally or photochemically induced pericyclic reaction involves the reorganization of the bonding electrons to expand the three-membered ring into a five-membered cyclopentene (B43876) ring. While specific studies on this compound are not extensively documented in this context, the general mechanism suggests that upon heating, the molecule could potentially rearrange to a cyclopentene carboxylic acid derivative.

The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of the rearranged product. The substituents on both the cyclopropane ring and the vinyl group can influence the facility and selectivity of this rearrangement.

Derivatization and Functionalization of this compound

The presence of multiple functional groups in this compound allows for a wide array of derivatization and functionalization reactions, enabling the synthesis of a diverse library of related compounds.

Esterification and Amidation Reactions

As with most carboxylic acids, this compound can be readily converted into its corresponding esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is generally reversible and can be driven to completion by removing the water formed during the reaction.

Amidation, the reaction with an amine to form an amide, often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods facilitate the formation of the amide bond under milder conditions.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Ethanol | Ethyl 3-cyclopropylbut-2-enoate | Esterification |

| This compound | Methanol | Methyl 3-cyclopropylbut-2-enoate | Esterification |

| This compound | Benzylamine | N-benzyl-3-cyclopropylbut-2-enamide | Amidation |

| This compound | Aniline | N-phenyl-3-cyclopropylbut-2-enamide | Amidation |

Halogenation and Hydrogenation Studies

The double bond in this compound is susceptible to addition reactions, including halogenation and hydrogenation. Halogenation, the addition of halogens such as bromine (Br₂) or chlorine (Cl₂), would be expected to proceed across the double bond to yield the corresponding dihalo-substituted cyclopropylbutanoic acid. The reaction conditions can be controlled to favor either radical or electrophilic addition mechanisms.

Catalytic hydrogenation of the carbon-carbon double bond can be achieved using various catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. This reaction would saturate the double bond to produce 3-cyclopropylbutanoic acid. The cyclopropane ring is generally stable under typical hydrogenation conditions used for alkenes, allowing for selective reduction of the double bond. However, under more forcing conditions, hydrogenolysis of the cyclopropane ring can also occur.

| Reactant | Reagent | Product | Reaction Type |

| This compound | H₂/Pd-C | 3-Cyclopropylbutanoic acid | Hydrogenation |

| This compound | Br₂ | 2,3-Dibromo-3-cyclopropylbutanoic acid | Halogenation |

| This compound | Cl₂ | 2,3-Dichloro-3-cyclopropylbutanoic acid | Halogenation |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyclopropylbut 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Techniques for Isomer Discrimination and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-cyclopropylbut-2-enoic acid, providing detailed information about the hydrogen and carbon framework of the molecule. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for unambiguous assignment of all atoms and differentiation between the (E) and (Z) isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of each proton. The acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region, often around 10-12 ppm. The vinyl proton (=CH) exhibits a chemical shift that is sensitive to its stereochemical environment. In the (E)-isomer, this proton is expected to be more deshielded compared to the (Z)-isomer due to the anisotropic effect of the carbonyl group. The protons of the methyl group attached to the double bond also show distinct chemical shifts for each isomer. The cyclopropyl (B3062369) protons present a complex splitting pattern in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-185 ppm. The olefinic carbons (C=C) resonate in the 115-140 ppm range, with their specific shifts being diagnostic for the (E) and (Z) configuration. docbrown.infolibretexts.org The cyclopropyl and methyl carbons are found in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (s, 1H) | 170 - 185 |

| Olefinic Carbon (-C=) | - | 135 - 145 |

| Olefinic Proton (=CH-) | 5.5 - 6.5 (s, 1H) | 115 - 125 |

| Methyl Carbon (-CH₃) | - | 15 - 25 |

| Methyl Protons (-CH₃) | 1.8 - 2.5 (s, 3H) | - |

| Cyclopropyl Methine Carbon (-CH-) | - | 10 - 20 |

| Cyclopropyl Methine Proton (-CH-) | 1.0 - 1.8 (m, 1H) | - |

| Cyclopropyl Methylene (B1212753) Carbons (-CH₂-) | - | 5 - 15 |

| Cyclopropyl Methylene Protons (-CH₂-) | 0.5 - 1.2 (m, 4H) | - |

Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

2D NMR Techniques

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for confirming the structure and assigning stereochemistry unambiguously. libretexts.orgharvard.educreative-biostructure.comyoutube.comyoutube.com

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the vinyl proton and the cyclopropyl methine proton, as well as between the protons within the cyclopropyl ring. This confirms the connectivity of the molecule.

HSQC (¹H-¹³C Correlation): This technique correlates proton signals with the carbon atoms to which they are directly attached. creative-biostructure.comyoutube.com HSQC allows for the definitive assignment of each carbon signal by linking it to its known proton signal. For instance, the vinyl proton signal would correlate with the olefinic CH carbon, and the methyl proton signal would correlate with the methyl carbon.

Conformational analysis, particularly the orientation of the cyclopropyl ring relative to the butenoic acid chain, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic molecular vibrations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to the carboxylic acid and the α,β-unsaturated system. The O-H stretch of the carboxylic acid appears as a very broad and strong band in the region of 2500-3300 cm⁻¹. pressbooks.pub The C=O stretching vibration of the conjugated carboxylic acid gives rise to a strong, sharp absorption band typically found between 1690 and 1715 cm⁻¹. pressbooks.pub The C=C double bond stretch appears in the 1620-1650 cm⁻¹ region. C-H stretching vibrations are also observed: the sp² C-H stretch of the vinyl group appears just above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl and cyclopropyl groups are found just below 3000 cm⁻¹. pressbooks.pubudel.eduucla.eduvscht.cz

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. The C=C double bond, being a relatively non-polar bond, often gives a strong signal in the Raman spectrum, typically in the 1600-1650 cm⁻¹ region. The symmetric vibrations of the cyclopropyl ring are also expected to be Raman active.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group/Bond | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (very broad, strong) | Weak |

| Carbonyl (C=O) | C=O Stretch | 1690 - 1715 (strong) | Medium |

| Alkene (C=C) | C=C Stretch | 1620 - 1650 (medium) | Strong |

| Vinyl C-H | sp² C-H Stretch | ~3050 (medium) | Medium |

| Alkyl C-H | sp³ C-H Stretch | 2850 - 3000 (medium) | Strong |

| Cyclopropyl Ring | Ring Vibrations | Various (fingerprint region) | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule, allowing for the unambiguous determination of its molecular formula. measurlabs.com For this compound, with the molecular formula C₇H₁₀O₂, the calculated exact mass is 126.0681 g/mol . nih.gov An experimental HRMS measurement within a few parts per million (ppm) of this value would confirm the elemental composition. oregonstate.eduyoutube.com

Fragmentation Pathway Analysis

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-•OH, M-17) and the loss of the entire carboxyl group (-•COOH, M-45). libretexts.org The molecule could also undergo cleavage at the bonds adjacent to the carbonyl group. Fragmentation may also involve the cyclopropyl ring, which can rearrange or fragment.

Interactive Data Table: Plausible Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 126 | [C₇H₁₀O₂]⁺• | (Molecular Ion) |

| 111 | [C₆H₇O]⁺ | •CH₃ |

| 109 | [C₇H₉O]⁺ | •OH |

| 81 | [C₆H₉]⁺ | •COOH |

| 67 | [C₅H₇]⁺ | C₂H₃O₂• |

X-ray Crystallography for Solid-State Structural Determination of Analogues and Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself may not be published, analysis of its analogues and derivatives provides critical insights into bond lengths, bond angles, and conformational preferences. nih.gov

Crystallographic studies on similar cyclopropyl-substituted alkenes would reveal:

Precise Bond Lengths and Angles: The exact lengths of the C=C double bond, the C-C single bonds of the cyclopropyl ring, and the bonds within the carboxylic acid group can be determined.

Stereochemistry: The geometry around the double bond ((E) or (Z)) can be unequivocally confirmed.

Conformation: The dihedral angle between the plane of the cyclopropyl ring and the plane of the double bond can be measured. This is crucial for understanding the extent of electronic interaction between the cyclopropyl ring and the π-system.

Intermolecular Interactions: In the solid state, carboxylic acids often form hydrogen-bonded dimers. X-ray crystallography can detail these and other packing interactions in the crystal lattice.

This data is invaluable for understanding the steric and electronic properties of the molecule and for correlating its solid-state structure with the spectroscopic data obtained in solution.

Computational Chemistry and Theoretical Investigations of 3 Cyclopropylbut 2 Enoic Acid

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the precise molecular geometry and understanding the electronic landscape of 3-cyclopropylbut-2-enoic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles.

The geometry of this compound is characterized by the interplay between the sp²-hybridized carbons of the butenoic acid chain and the strained sp³-hybridized carbons of the cyclopropyl (B3062369) ring. The conjugation between the cyclopropyl group and the α,β-unsaturated system influences the bond lengths. The C-C bonds within the cyclopropyl ring that are adjacent to the double bond are often found to be slightly elongated compared to a typical cyclopropane (B1198618) ring, a consequence of the ring strain and electronic interactions with the π-system.

The electronic structure of this compound is significantly influenced by the electron-withdrawing nature of the carboxylic acid group and the unique electronic character of the cyclopropyl group. The cyclopropyl group, with its "bent" bonds, can donate electron density to the adjacent π-system, a phenomenon known as σ-π conjugation. This interaction affects the distribution of electron density across the molecule.

Computational analyses of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. For α,β-unsaturated carbonyl compounds, the LUMO is typically localized over the C=C-C=O system, making the β-carbon susceptible to nucleophilic attack. The HOMO, influenced by the cyclopropyl group, is important in reactions with electrophiles. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Molecular Properties of this compound

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G(d) |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G(d) |

Conformational Analysis of the Cyclopropyl and Carboxylic Acid Moieties

The rotational freedom around the single bonds in this compound gives rise to various conformers. Conformational analysis, typically performed using computational methods, is essential for understanding the molecule's preferred shapes and the energy barriers between different conformations.

The orientation of the cyclopropyl group relative to the plane of the double bond is a key conformational feature. The rotation around the C-C bond connecting the cyclopropyl ring and the butenoic acid chain leads to different conformers. Theoretical studies on similar systems, such as vinylcyclopropane (B126155), have shown the existence of different stable conformers, often referred to as s-trans (or anti) and gauche conformers, arising from the rotation around the bond connecting the ring to the vinyl group. researchgate.net The relative energies of these conformers are determined by a balance of steric and electronic effects.

Similarly, the carboxylic acid moiety has rotational freedom around the C-C single bond connecting it to the double bond. The two primary planar conformations are the s-cis and s-trans conformers, referring to the relative orientation of the carbonyl group and the C=C double bond. The relative stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding in the case of the carboxylic acid dimer.

Computational studies can map the potential energy surface (PES) for these rotations, identifying the energy minima corresponding to stable conformers and the transition states that connect them. This analysis provides insights into the flexibility of the molecule and the populations of different conformers at a given temperature.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating reaction mechanisms. mdpi.com For this compound, DFT calculations can be employed to study a variety of reactions, including additions to the double bond, reactions at the carboxylic acid group, and rearrangements involving the cyclopropyl ring.

By mapping the potential energy surface, DFT calculations can identify the minimum energy pathways that connect reactants to products. This involves locating the transition state (TS), which is a first-order saddle point on the PES. vasp.at The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor in reaction kinetics.

For instance, in the case of a nucleophilic addition to the β-carbon of the butenoic acid chain, DFT calculations can model the approach of the nucleophile, the formation of the new C-C bond, and the subsequent protonation steps. The structures of the transition states for these steps can be optimized, and their energies calculated to determine the rate-determining step of the reaction.

Furthermore, reactions involving the opening of the strained cyclopropyl ring are of particular interest. DFT can be used to investigate the mechanism of such reactions, which can proceed through various pathways, including concerted or stepwise mechanisms involving diradical or zwitterionic intermediates. arkat-usa.org The analysis of the electronic structure along the reaction coordinate provides a detailed picture of the bond-breaking and bond-forming processes.

Kinetic and Thermodynamic Studies of Transformations Involving this compound

Computational chemistry provides a powerful toolkit for studying the kinetics and thermodynamics of chemical reactions. For transformations involving this compound, these studies are crucial for predicting reaction rates and product distributions.

The kinetic parameters of a reaction, such as the rate constant, can be estimated using transition state theory (TST) in conjunction with the activation energy obtained from DFT calculations. The Arrhenius equation, which relates the rate constant to the activation energy and temperature, can be used to predict how the reaction rate will change with temperature.

A key transformation of interest is the thermal isomerization of the cyclopropyl group. Thermal rearrangements of cyclopropyl-containing molecules are well-documented and can proceed through various mechanisms. acs.orgacs.org Computational studies can determine the activation energies for different possible isomerization pathways, helping to predict the conditions under which such rearrangements might occur. For instance, the isomerization could lead to the formation of a cyclopentene (B43876) derivative or other ring-opened products.

Thermodynamic studies focus on the relative stabilities of reactants, products, and intermediates. By calculating the Gibbs free energy change (ΔG) for a reaction, it is possible to determine whether the reaction is spontaneous and to predict the equilibrium position. For example, in the case of E/Z isomerization around the double bond of this compound, computational methods can determine the relative thermodynamic stabilities of the two isomers.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are increasingly used to predict various spectroscopic parameters, which can be a valuable tool for structure elucidation and for interpreting experimental spectra. For this compound, the prediction of NMR, IR, and Raman spectra is of particular interest.

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts. The accuracy of these predictions depends on the chosen DFT functional and basis set. Comparing the predicted NMR spectra with experimental data can help to confirm the structure of the molecule and to assign the signals in the experimental spectrum. researchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The vibrational frequencies and intensities can be calculated using DFT. researchgate.net For this compound, characteristic vibrational modes include the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and various C-H stretches and bends of the cyclopropyl and methyl groups. spectroscopyonline.com

A crucial aspect of in silico spectroscopy is the validation of the computational results with experimental data. nih.gov The agreement between the predicted and experimental spectra provides confidence in the computational model and the assigned structure. Discrepancies between the predicted and experimental data can point to limitations in the computational method or suggest that the assumed structure or conformation is incorrect.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3450 (broad) | 3500-2500 (broad) |

| Carbonyl | C=O Stretch | 1725 | 1730-1700 |

| Alkene | C=C Stretch | 1640 | 1650-1630 |

| Carboxylic Acid | C-O Stretch | 1280 | 1320-1210 |

Role of 3 Cyclopropylbut 2 Enoic Acid in Complex Organic Synthesis

Precursor to Advanced Synthetic Intermediates and Building Blocks

The structure of 3-Cyclopropylbut-2-enoic acid allows it to serve as a valuable precursor for a variety of more complex synthetic intermediates. The reactivity of both the conjugated π-system and the cyclopropyl (B3062369) group can be harnessed to build molecular complexity.

The α,β-unsaturated carbonyl moiety is a classic Michael acceptor, enabling the formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions. masterorganicchemistry.comwikipedia.orglibretexts.org Nucleophiles preferentially attack the β-carbon, leading to 1,4-adducts that are versatile intermediates for further elaboration. The adjacent cyclopropyl group, with its inherent ring strain and unique electronic properties, can influence the stereoselectivity of these additions and provide a handle for subsequent transformations.

Furthermore, the vinylcyclopropane (B126155) portion of the molecule can undergo a range of rearrangement reactions, often catalyzed by transition metals like rhodium or ruthenium. These reactions, such as vinylcyclopropane-cyclopentene rearrangements, can be used to construct five-membered rings, a common motif in many complex molecules. wiley-vch.demsu.edu The specific substitution pattern of this compound provides a framework for generating highly functionalized cyclopentene (B43876) derivatives.

Below is a table summarizing the potential reactions that this compound (or its ester derivatives) can undergo to form advanced synthetic intermediates.

| Reaction Type | Reagent/Catalyst | Potential Intermediate | Synthetic Utility |

| Michael Addition | Enolates, organocuprates, amines, thiols | 1,5-Dicarbonyl compounds, β-amino acids, β-thioethers | Precursors to heterocycles, complex acyclic chains |

| Diels-Alder Reaction | Conjugated Dienes | Substituted cyclohexenes | Rapid construction of six-membered rings |

| Vinylcyclopropane Rearrangement | Rh(I), Ru(II) catalysts, heat | Functionalized cyclopentenes | Access to five-membered carbocyclic systems |

| Ring-Opening Reactions | Lewis acids, transition metals | Homoenolate equivalents, acyclic chains with defined stereocenters | Generation of linear building blocks with complex stereochemistry |

These transformations convert a relatively simple starting material into multifunctional intermediates that are primed for subsequent steps in a complex synthesis.

Application in the Synthesis of Natural Product Scaffolds

Cyclopropane (B1198618) rings are found in a wide variety of natural products, including terpenes, fatty acid metabolites, and amino acids. msu.edu The rigid three-membered ring is a key structural unit for creating molecules with specific three-dimensional orientations. Synthetic strategies for these natural products often rely on building blocks that already contain the cyclopropyl motif.

This compound represents a potential starting material for the synthesis of such natural products. Its carbon skeleton can be incorporated into larger molecular frameworks using the reactions described previously. For instance, a Diels-Alder reaction could form a cyclohexene (B86901) ring, which is a common core structure in many terpenoids. wikipedia.orgorganic-chemistry.org Subsequent manipulation of the carboxylic acid and the remaining double bond could then be used to complete the synthesis of the natural product scaffold.

While specific total syntheses commencing from this compound are not prominently documented, its structure makes it an ideal candidate for strategies targeting cyclopropane-containing natural products. The established methods for cyclopropane synthesis, such as the Simmons-Smith reaction, are often used to create such building blocks, highlighting the importance of this structural class in natural product synthesis.

Integration into the Design and Synthesis of Novel Chemical Entities

The design of novel chemical entities, particularly for pharmaceutical applications, often involves the incorporation of unique structural motifs to optimize biological activity and pharmacokinetic properties. The cyclopropyl group is a well-regarded "bioisostere" for phenyl rings or gem-dimethyl groups and can confer favorable properties such as increased metabolic stability and improved binding affinity. Many modern drugs contain a cyclopropyl moiety, and synthetic approaches to these molecules are of significant interest. researchgate.net

This compound can be integrated into the synthesis of novel molecules through several key reaction pathways:

Amide Coupling: The carboxylic acid functionality can be readily converted to an amide by coupling with a diverse range of amines. This is a fundamental reaction in medicinal chemistry for building complex drug candidates.

Cycloaddition Reactions: As a dienophile in Diels-Alder reactions, it can be used to construct novel polycyclic systems. wikipedia.orglibretexts.orglibretexts.org The resulting cyclohexene adducts can serve as scaffolds for further chemical exploration.

Conjugate Addition: The introduction of various nucleophiles via Michael addition allows for the synthesis of a wide array of derivatives with different functional groups appended at the β-position, enabling systematic structure-activity relationship (SAR) studies. masterorganicchemistry.commdpi.com

The combination of the rigid cyclopropyl group and the versatile α,β-unsaturated acid functionality provides a powerful platform for generating libraries of novel compounds for biological screening.

Exploration as a Chiral Auxiliary or Ligand Precursor

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is set, the auxiliary is removed. Common features of effective chiral auxiliaries include a rigid conformational structure and the ability to effectively shield one face of a reactive intermediate.

While this compound itself is achiral, it could potentially be resolved into its enantiomers if a chiral center were introduced, or it could be derivatized with a chiral alcohol to form a chiral ester. Such a chiral derivative could then be explored in asymmetric reactions. For example, the cyclopropyl group could influence the facial selectivity of reactions like cycloadditions or conjugate additions on the double bond.

Similarly, the molecule could serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The carboxylic acid could be used as a handle to attach phosphine (B1218219) or nitrogen-based coordinating groups. The resulting ligand's performance in a metal-catalyzed asymmetric reaction would be influenced by the steric and electronic properties of the cyclopropylbutenoate backbone.

However, the use of this compound or its simple derivatives specifically as chiral auxiliaries or ligand precursors is not a widely documented area of research. The development in this field is more focused on established classes of auxiliaries and ligands, such as oxazolidinones or BINOL derivatives. mdpi.com

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of cyclopropane-containing molecules, including 3-Cyclopropylbut-2-enoic acid, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions. Modern approaches, however, are increasingly focused on the principles of green chemistry to minimize waste and energy consumption.

Key areas of development include:

Biocatalysis: The use of enzymes to catalyze cyclopropanation reactions is a rapidly growing field. Engineered heme proteins, such as myoglobin (B1173299) variants, have demonstrated the ability to catalyze carbene transfer reactions to form cyclopropane (B1198618) rings with high stereoselectivity. Furthermore, engineered tautomerases are being explored for the asymmetric synthesis of cyclopropanes through nucleophilic addition pathways. These biocatalytic methods offer the potential for highly efficient and selective syntheses under mild, aqueous conditions.

Photocatalysis: Visible-light-mediated cyclopropanation has emerged as a powerful and sustainable strategy. These reactions can often be conducted at ambient temperature and avoid the use of toxic or expensive metal catalysts. The development of novel photosensitizers and radical-mediated pathways is expanding the scope of photocatalytic cyclopropanation to a wider range of substrates.

Alternative Solvents and Reaction Conditions: A significant push towards sustainability involves replacing traditional organic solvents with more environmentally friendly alternatives. Water, in particular, has been shown to be a viable solvent for some cyclopropanation reactions, sometimes even accelerating the reaction rate. Metal-free and catalyst-free conditions are also being developed to further reduce the environmental impact of these syntheses.

Renewable Feedstocks: While not yet fully realized for this compound specifically, a long-term goal in green chemistry is the utilization of renewable biomass as a starting material for the synthesis of valuable chemicals. Research into the conversion of bio-derived platform molecules into the necessary precursors for cyclopropanation is an active area of investigation.

| Green Chemistry Approach | Key Advantages |

| Biocatalysis | High stereoselectivity, mild reaction conditions, use of renewable catalysts (enzymes). |

| Photocatalysis | Use of abundant light energy, ambient reaction temperatures, potential for metal-free systems. |

| Alternative Solvents | Reduced environmental impact (e.g., water), improved safety. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, potential for a circular economy. |

Exploration of Novel Catalytic Reactions and Cascade Processes

The vinylcyclopropane (B126155) motif within this compound is a latent source of reactivity, enabling a diverse array of catalytic transformations. The relief of ring strain in the cyclopropane ring can be harnessed to drive the formation of more complex molecular architectures. Transition-metal catalysis has been particularly instrumental in unlocking the synthetic potential of vinylcyclopropanes.

Future research in this area is focused on:

Cycloaddition Reactions: Vinylcyclopropanes are versatile partners in a variety of cycloaddition reactions. Depending on the catalyst and the reaction partner, they can participate in [5+2], [3+2], and [5+1] cycloadditions to form seven-, five-, and six-membered rings, respectively. The development of new catalysts and chiral ligands is enabling greater control over the regio- and stereoselectivity of these transformations. For instance, rhodium and ruthenium complexes have been extensively used to catalyze such reactions.

Cascade Reactions: The unique reactivity of vinylcyclopropanes makes them ideal substrates for cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These processes are highly efficient as they reduce the number of purification steps and the amount of waste generated. Examples include palladium-catalyzed cascade reactions that lead to the formation of complex polycyclic systems.

Ring-Opening Reactions: The cyclopropane ring can be selectively opened under acidic or catalytic conditions to generate reactive intermediates. These intermediates can then be trapped by various nucleophiles to introduce new functional groups. For example, acid-catalyzed ring-opening can lead to the formation of homoallylic systems.

| Reaction Type | Ring Sizes Formed | Key Catalysts |

| [5+2] Cycloaddition | Seven-membered rings | Rhodium, Ruthenium |

| [3+2] Cycloaddition | Five-membered rings | Rhodium, Palladium |

| [5+1] Cycloaddition | Six-membered rings | Cobalt, Rhodium, Iridium |

| Cascade Reactions | Polycyclic systems | Palladium, Rhodium |

Integration into Supramolecular Architectures and Functional Materials

The incorporation of this compound and its derivatives into larger molecular assemblies and materials is a promising area of future research. The carboxylic acid group provides a convenient handle for forming non-covalent interactions, such as hydrogen bonds, which are the basis of supramolecular chemistry.

Potential applications include:

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality of this compound makes it a potential organic linker for the construction of MOFs. These crystalline materials, composed of metal nodes and organic linkers, have high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The presence of the cyclopropyl (B3062369) group could introduce unique steric and electronic properties to the pores of the MOF.

Polymers: The vinyl group and the carboxylic acid group of this compound offer multiple points for polymerization. It could be incorporated into polymers as a monomer or a functional comonomer to impart specific properties. For example, cyclopropane-containing polymers have been shown to have tunable crystallinity and mechanical properties. The photosensitivity of some cyclopropane derivatives also suggests potential applications in photo-crosslinkable materials.

Self-Assembling Systems: The ability of carboxylic acids to form strong hydrogen-bonded dimers and networks could be exploited to create self-assembling systems based on this compound. These systems could find applications in areas such as drug delivery, sensing, and nanotechnology.

Advanced Stereochemical Control in Complex Synthetic Pathways

The presence of a stereocenter at the cyclopropane ring and the potential for E/Z isomerism at the double bond make stereochemical control a critical aspect of the synthesis and application of this compound derivatives. Achieving high levels of stereoselectivity is essential for the synthesis of complex target molecules, particularly in the context of pharmaceuticals and agrochemicals where specific stereoisomers often exhibit desired biological activity.

Emerging strategies for advanced stereochemical control include:

Asymmetric Catalysis: The development of chiral catalysts for cyclopropanation and subsequent transformations is a major focus of research. Chiral rhodium and copper catalysts are widely used for the asymmetric synthesis of cyclopropanes from diazo compounds and olefins. Biocatalysis, as mentioned earlier, also offers excellent opportunities for enantioselective synthesis.

Chiral Ligand Design: The design and synthesis of novel chiral ligands for transition-metal catalysts are crucial for achieving high levels of stereocontrol. These ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.

Substrate-Controlled Diastereoselectivity: The existing stereochemistry in a substrate can be used to control the stereochemistry of subsequent reactions. By carefully designing the synthetic route, it is possible to relay chirality from one part of the molecule to another.

Interdisciplinary Research Synergies and Applications in Chemical Biology (General Principles)

The unique properties of the cyclopropane ring make it a valuable motif in medicinal chemistry and chemical biology. The small, rigid ring can act as a conformational constraint, locking a molecule into a specific three-dimensional shape that can enhance its binding to a biological target. The cyclopropyl group can also serve as a bioisostere for other functional groups, such as a gem-dimethyl group or a double bond, and can improve the metabolic stability and pharmacokinetic properties of a drug molecule.

Future interdisciplinary research will likely focus on:

Design of Bioactive Molecules: this compound can serve as a scaffold for the synthesis of novel bioactive compounds. The carboxylic acid can be converted to a variety of functional groups, such as amides and esters, to create libraries of compounds for screening against various biological targets.

Chemical Probes: The reactivity of the vinylcyclopropane moiety could be harnessed to design chemical probes for studying biological processes. For example, a molecule containing this group could be designed to react specifically with a particular enzyme or receptor in a biological system.

Drug Delivery: The incorporation of this compound into polymers or other materials could lead to the development of novel drug delivery systems. The properties of the material could be tuned to control the release of a drug at a specific site in the body.

The continued exploration of this compound and its derivatives promises to open up new frontiers in chemistry, materials science, and medicine. Its unique combination of reactivity and structural features makes it a valuable tool for addressing a wide range of scientific challenges.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-cyclopropylbut-2-enoic acid in a laboratory setting?

- Synthesis typically involves cyclopropanation of α,β-unsaturated esters followed by hydrolysis. For example, a conjugated diene precursor can undergo cyclopropanation using Simmons-Smith reagents (e.g., CH₂I₂/Zn(Cu)), followed by saponification to yield the carboxylic acid. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-alkylation or ring-opening .

- Characterization via -NMR and -NMR is critical to confirm the cyclopropyl moiety and α,β-unsaturation. Gas chromatography-mass spectrometry (GC-MS) can monitor reaction progress .

Q. How should researchers handle this compound safely in laboratory workflows?

- Refer to safety protocols for structurally similar carboxylic acids (e.g., 3-chloropropionic acid):

- Use impervious gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors, especially during heating or solvent evaporation steps.

- Store in airtight containers away from oxidizing agents and bases to prevent unintended reactions .

Q. What analytical techniques are most effective for purity assessment of this compound?

- High-performance liquid chromatography (HPLC) with UV detection (λ ~210 nm) is ideal for quantifying purity due to the compound’s conjugated double bond.

- Differential scanning calorimetry (DSC) can detect polymorphic impurities, while elemental analysis validates stoichiometric composition .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

- Use the SHELX suite (e.g., SHELXL) for small-molecule refinement. If twinning or disorder is observed, apply restraints to bond lengths/angles and validate with Hirshfeld surface analysis. For high-resolution data, anisotropic displacement parameters improve model accuracy .

- Cross-validate results with density functional theory (DFT)-optimized geometries to resolve discrepancies between experimental and computational bond lengths .

Q. What experimental design considerations are critical for studying the compound’s role in enzyme inhibition?

- Hypothesis testing : Focus on competitive vs. non-competitive inhibition mechanisms.

- Methodology :

- Use a fluorogenic substrate to monitor real-time enzyme activity (e.g., trypsin or lipase) under varying pH and inhibitor concentrations.

- Apply Michaelis-Menten kinetics to calculate values. Include controls with structurally related acids (e.g., cyclopropanecarboxylic acid) to assess specificity .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites.

- Simulate reaction pathways (e.g., Diels-Alder cycloadditions) using transition state theory to predict regioselectivity and activation energies .

Q. What strategies mitigate instability of this compound under aqueous conditions?

- Stabilize the compound via salt formation (e.g., sodium or ammonium salts) to reduce hydrolysis.

- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products and optimize storage conditions .

Data Analysis and Interpretation

Q. How should researchers address conflicting spectroscopic data between batches?

- Perform batch-to-batch -NMR comparisons to detect trace solvents or stereochemical impurities.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry unambiguously .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

- Apply nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Ensure sample sizes (n ≥ 6) meet power analysis requirements for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.